molecular formula C12H14O4 B14063312 2,3-Dimethoxycinnamic acid methyl ester

2,3-Dimethoxycinnamic acid methyl ester

Katalognummer: B14063312
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: CIKXUIAMEYGMHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethoxycinnamic acid methyl ester is an organic compound derived from cinnamic acid It is characterized by the presence of two methoxy groups attached to the benzene ring and a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxycinnamic acid methyl ester typically involves the esterification of 2,3-Dimethoxycinnamic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethoxycinnamic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 2,3-Dimethoxycinnamic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it competes with natural signal molecules to bind to bacterial receptors, thereby disrupting the communication system . This can lead to reduced biofilm formation and virulence in bacteria.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dimethoxycinnamic acid: Similar structure but with different substitution pattern on the benzene ring.

    Cinnamic acid: The parent compound without methoxy or ester groups.

    3-Methoxycinnamic acid: Contains only one methoxy group.

Uniqueness

2,3-Dimethoxycinnamic acid methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two methoxy groups and a methyl ester functional group can enhance its solubility and interaction with biological targets compared to its analogs .

Eigenschaften

Molekularformel

C12H14O4

Molekulargewicht

222.24 g/mol

IUPAC-Name

methyl 3-(2,3-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O4/c1-14-10-6-4-5-9(12(10)16-3)7-8-11(13)15-2/h4-8H,1-3H3

InChI-Schlüssel

CIKXUIAMEYGMHP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1OC)C=CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.